molecular formula C27H31F3N4O7S B1680046 N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 185376-97-0

N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1680046
Key on ui cas rn: 185376-97-0
M. Wt: 612.6 g/mol
InChI Key: HZZZZODVDSHQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739336

Procedure details

A mixture of N-[5-(5-chloropentanoyl)-2,4-dimethoxyphenyl]-4-trifluoromethylbenzenesulfonamide (0.8 g, 1.7 mmol), prepared as in Example 14, 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (0.55 g, 2.7 mmol), prepared as in Example 16, sodium iodide (0.4 g, 2.7 mmol), triethylamine (0.5 g, 5 mmol) in DMF (approximately 5 mL) was heated 16 hours at 115° C. The mixture was concentrated and the residue was stirred with water and the solids were collected, dried and purified by column chromatography eluting with methylene chloride/methanol+ammonium hydroxide (95:5) to give N-{5-[5-(2,4-dioxo -1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-trifluoromethylbenzenesulfonamide (0.4 g, 0.65 mmol), m.p. 226° C. The free base was recrystallized from a solution of hydrogen chloride in ethanol to give N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-trifluoromethylbenzenesulfonamide hydrochloride (0.37 g, 0.57 mmol), m.p. 277°-278° C. (dec).
Name
N-[5-(5-chloropentanoyl)-2,4-dimethoxyphenyl]-4-trifluoromethylbenzenesulfonamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([C:8]1[C:9]([O:30][CH3:31])=[CH:10][C:11]([O:28][CH3:29])=[C:12]([NH:14][S:15]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=2)(=[O:17])=[O:16])[CH:13]=1)=[O:7].Cl.[NH:33]1[C:37]2([CH2:42][CH2:41][NH:40][CH2:39][CH2:38]2)[C:36](=[O:43])[NH:35][C:34]1=[O:44].[I-].[Na+].C(N(CC)CC)C>CN(C=O)C>[O:44]=[C:34]1[NH:35][C:36](=[O:43])[C:37]2([CH2:42][CH2:41][N:40]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([C:8]3[C:9]([O:30][CH3:31])=[CH:10][C:11]([O:28][CH3:29])=[C:12]([NH:14][S:15]([C:18]4[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=4)(=[O:17])=[O:16])[CH:13]=3)=[O:7])[CH2:39][CH2:38]2)[NH:33]1 |f:1.2,3.4|

Inputs

Step One
Name
N-[5-(5-chloropentanoyl)-2,4-dimethoxyphenyl]-4-trifluoromethylbenzenesulfonamide
Quantity
0.8 g
Type
reactant
Smiles
ClCCCCC(=O)C=1C(=CC(=C(C1)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)OC)OC
Name
Quantity
0.55 g
Type
reactant
Smiles
Cl.N1C(NC(C12CCNCC2)=O)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the residue was stirred with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the solids were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol+ammonium hydroxide (95:5)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2(C(N1)=O)CCN(CC2)CCCCC(=O)C=2C(=CC(=C(C2)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mmol
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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